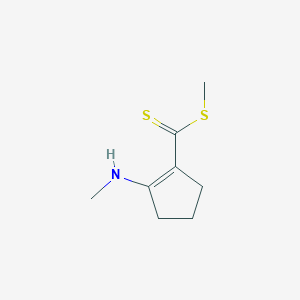
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound characterized by its unique structure and properties. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of butyl lithium with tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through a series of recrystallization steps to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The butyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts by facilitating the formation of reactive intermediates, which then participate in the desired chemical transformations. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
38133-97-0 |
|---|---|
Formule moléculaire |
C24H54O3Sn3 |
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C4H9.3O.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
Clé InChI |
CSYHBUCHKIUCDH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(O[Sn](O[Sn](O1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


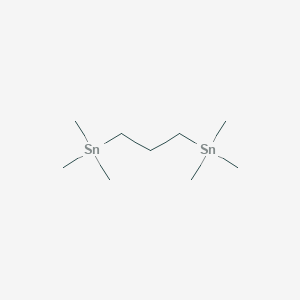
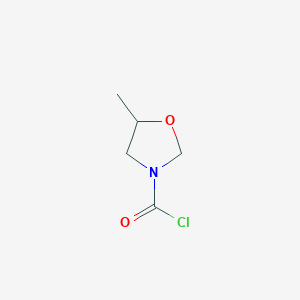
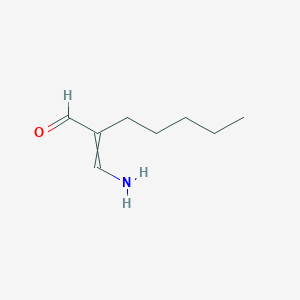

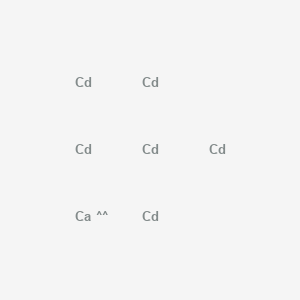
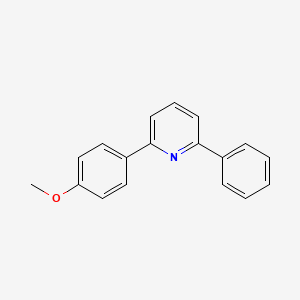
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
